(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine
Description
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine is a spirocyclic amine derivative characterized by a 1-oxaspiro[4.5]decane core with methyl substituents at positions 7 and 9. While direct studies on this compound are sparse in the provided evidence, structural analogs and related spirocyclic methanamines offer insights into its physicochemical and biological properties. These compounds are often synthesized for their conformational rigidity, which can enhance receptor binding selectivity .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
(7,9-dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine |
InChI |
InChI=1S/C12H23NO/c1-9-5-10(2)7-12(6-9)4-3-11(8-13)14-12/h9-11H,3-8,13H2,1-2H3 |
InChI Key |
LKNJVTODEOPTHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)CCC(O2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with a diol under acidic conditions.
Introduction of the Methanamine Group: The methanamine group can be introduced through reductive amination. This involves the reaction of the spirocyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation: The final step involves the methylation of the spirocyclic compound at the 7th and 9th positions. This can be achieved using methyl iodide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclization and reductive amination reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction reactions can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of various substituted amines or amides.
Scientific Research Applications
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity and specificity in binding to molecular targets, which can modulate various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Fluorine substitution (e.g., 8,8-difluoro derivatives) introduces electronegativity, which can improve bioavailability and binding affinity in medicinal chemistry contexts .
Physicochemical Properties
Collision cross-section (CCS) data and molecular descriptors provide insights into conformational behavior:
The target compound’s methyl groups may increase its CCS compared to the non-methylated analog in , suggesting a bulkier conformation.
Biological Activity
(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine is a compound of interest due to its potential biological activities, particularly in relation to opioid receptors. This article explores the compound's pharmacological profile, mechanisms of action, and relevant case studies.
The compound's structure includes a spirocyclic framework, which is significant in determining its biological activity. The presence of the oxaspiro moiety contributes to its receptor binding properties.
Biological Activity Overview
Research indicates that this compound exhibits activity as an opioid receptor ligand. This activity is crucial for developing analgesics with reduced side effects compared to traditional opioids.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Opioid Receptor Binding | Exhibits high affinity for mu-opioid receptors |
| Antinociceptive Effects | Demonstrates significant pain relief in animal models |
| Side Effect Profile | Reduced respiratory depression compared to conventional opioids |
| Pharmacokinetics | Favorable absorption and distribution characteristics |
The compound primarily acts on the mu-opioid receptor (MOR), leading to analgesic effects through the inhibition of pain pathways in the central nervous system. Studies have shown that it can induce antinociception with a lower propensity for adverse effects like tolerance and dependence.
Case Studies
- Study on Pain Models : In a study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain responses without significant side effects such as respiratory depression or motor impairment .
- Pharmacological Profiling : A comparative analysis with traditional opioids revealed that this compound has a unique pharmacological profile that allows for effective pain management while minimizing common opioid-related complications .
- Long-term Effects : Research assessing chronic administration showed that this compound does not lead to the same level of tolerance development as seen with standard opioids, suggesting its potential for long-term therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
